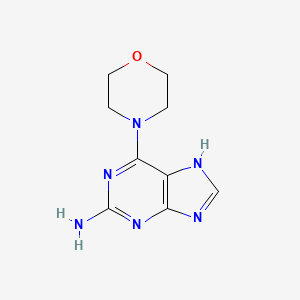
6-Morpholino-9H-purin-2-amine
Descripción general
Descripción
Synthesis Analysis
A series of novel N‐9 substituted 6‐morpholino‐9H‐purine derivatives were designed and synthesized via a multi‐step synthetic pathway . The synthesized compounds were screened for in vitro antimicrobial, antioxidant, and anti‐inflammatory activities .Chemical Reactions Analysis
There is a study on the synthesis of novel 2,9-disubstituted-6-morpholino purine derivatives . The study involves the use of a ligand-based and target-based rational drug design strategy to build a virtual library of 105 new compounds .Aplicaciones Científicas De Investigación
Antibacterial Activity
6-Morpholino-9H-purin-2-amine derivatives have shown significant antibacterial properties. For instance, certain compounds containing this structure have demonstrated potent inhibitory effects against rice bacterial leaf blight and tobacco bacterial wilt, surpassing the efficacy of some commercial agents (Wu et al., 2016).
Synthesis and Modification
Research has been conducted on the synthesis and regioselective modification of 6-morpholino purine derivatives. Efficient and simple methods for producing C6 morpholine and N9 alkylated purine nucleoside derivatives have been developed, showcasing the compound's versatility in chemical modifications (Dhuda et al., 2019).
Tautomerism and Alkylation Studies
Investigations into the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines, which include 6-morpholino derivatives, have provided insights into their chemical behavior. These studies are crucial for understanding the compound's reactivity and potential applications in synthesis (Roggen & Gundersen, 2008).
Antilipid Peroxidation Agents
Some 6-morpholino purine derivatives have been identified as potential antilipid peroxidation agents. Research in this area is crucial for exploring their therapeutic potential in oxidative stress-related conditions (Thalassitis et al., 2015).
Anticancer Activity
Derivatives of 6-morpholino-9H-purin-2-amine have been studied for their anticancer activity. Some of these compounds have shown significant cytotoxicity against various cancer cell lines, highlighting their potential in cancer therapy (Huang et al., 2014).
Purine-Nucleotide Synthesis
The compound has been utilized in the synthesis of purine nucleotides, an essential component of genetic material and cellular metabolism. This application is vital for understanding and manipulating biochemical pathways (Zhu-ming, 2012).
Mecanismo De Acción
Target of Action
The primary targets of 6-Morpholino-9H-purin-2-amine are the adenosine receptors , specifically the A1, A2A, A2B, and A3 subtypes . These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are widely recognized as attractive targets for the design and development of new therapeutic agents against different clinical disorders .
Mode of Action
6-Morpholino-9H-purin-2-amine interacts with its targets by binding to the adenosine receptors . This compound has shown potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . The interaction results in changes in the function of these receptors, which can lead to various physiological effects.
Biochemical Pathways
The biochemical pathways affected by 6-Morpholino-9H-purin-2-amine are primarily those involving the adenosine receptors. Adenosine, a purine nucleoside, modulates many physiological conditions related to neurological, immunologic, and cardiovascular systems . Therefore, the antagonism of adenosine receptors by 6-Morpholino-9H-purin-2-amine can impact these systems.
Result of Action
The molecular and cellular effects of 6-Morpholino-9H-purin-2-amine’s action are primarily due to its antagonism of adenosine receptors. This can result in changes in cellular signaling and function, potentially leading to therapeutic effects. For instance, compounds with dual affinity at A1/A2A receptors have shown therapeutic efficacy in animal models of Parkinson’s disease .
Direcciones Futuras
The phosphatidylinositol-3 kinase (PI3K) pathway is one of the most frequently activated pathogenic signalling cascades in a wide variety of cancers . There has been an increase in the search for selective inhibitors of the four class I isoforms of PI3K, as they demonstrate better specificity and reduced toxicity in comparison to existing inhibitors . This suggests that “6-Morpholino-9H-purin-2-amine” and its derivatives could have potential applications in cancer treatment in the future.
Propiedades
IUPAC Name |
6-morpholin-4-yl-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c10-9-13-7-6(11-5-12-7)8(14-9)15-1-3-16-4-2-15/h5H,1-4H2,(H3,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWYXKVJFBDUDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Morpholino-9H-purin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



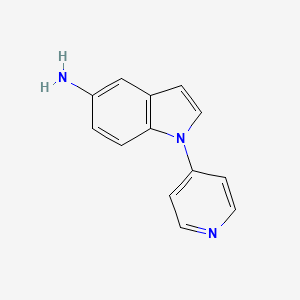
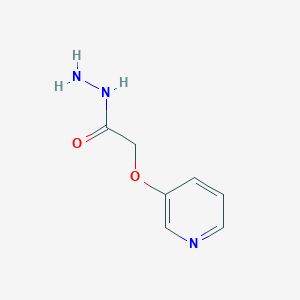
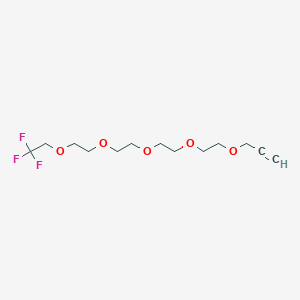
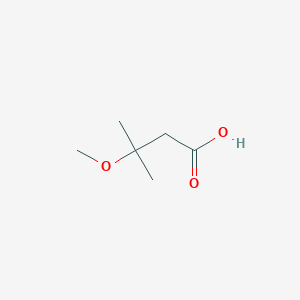


![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)
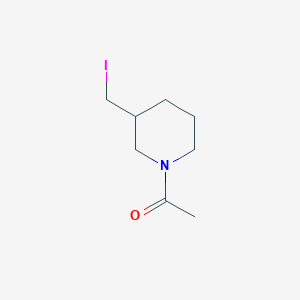
![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)
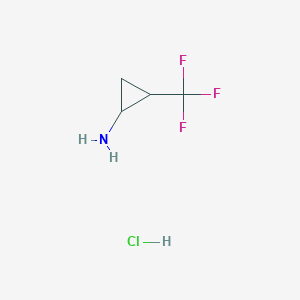
![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)
![rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one](/img/structure/B3111109.png)